4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
“4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride” is a chemical compound with the molecular formula C17H28ClNO . Its average mass is 297.863 Da and its monoisotopic mass is 297.185944 Da .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 297.87 . Other physical and chemical properties like melting point, boiling point, density, etc. are not explicitly mentioned in the search results .Scientific Research Applications
Chemistry and Pharmacology
4-Anilidopiperidine compounds, like 4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride, have unique chemical and pharmacological properties. These compounds are studied for their biological activities, particularly focusing on their interactions with opioid receptors. The structural variations in these molecules, including substituents on the piperidine ring, significantly influence their biological activity. Research on stereochemistry has revealed that different stereoisomers of compounds in this class have varying affinities and efficacy at opioid receptors, highlighting the importance of stereochemistry in drug design and receptor interaction studies (Brine et al., 1997).
Pharmacokinetics and Metabolic Studies
Understanding the metabolism and pharmacokinetics of compounds like this compound is crucial. Studies involving cytochrome P450 isoforms in human liver microsomes contribute to the understanding of drug-drug interactions and the metabolic pathways of such compounds. These investigations are fundamental in predicting interactions and in the rational design of drugs to minimize adverse effects (Khojasteh et al., 2011).
Synthetic Strategies and Chemical Transformations
The synthesis of compounds like this compound involves complex chemical transformations. Research has been conducted to optimize the synthetic routes for industrial production, aiming for higher yields and commercial viability. Understanding the synthetic pathways is crucial for scaling up production and ensuring the purity and quality of the final product (Mi, 2015).
Neurological Applications
Compounds in the 4-anilidopiperidine class have been studied for their potential neurological applications. For example, research on donepezil, a piperidine derivative, shows its efficacy in treating neurological conditions like Alzheimer's disease, highlighting the potential of similar compounds in treating other neurological disorders (Román & Rogers, 2004).
Antioxidant and Bioactive Properties
Derivatives of piperidine compounds have shown significant biological and medicinal properties, including antioxidant and bioactive roles. Studies on isoxazolone derivatives, for example, reveal their potential in the synthesis of various heterocycles and their chemical transformations, suggesting a role for similar compounds in therapeutic applications (Laroum et al., 2019).
Properties
IUPAC Name |
4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)17-5-4-16(12-14(17)3)19-11-8-15-6-9-18-10-7-15;/h4-5,12-13,15,18H,6-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAMLFBOILCZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCNCC2)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-13-9 | |
Record name | Piperidine, 4-[2-[3-methyl-4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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